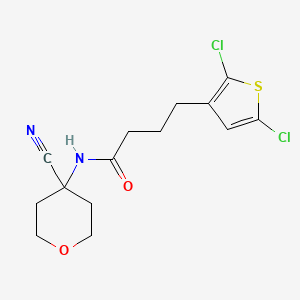
N-(4-Cyanooxan-4-YL)-4-(2,5-dichlorothiophen-3-YL)butanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-Cyanooxan-4-YL)-4-(2,5-dichlorothiophen-3-YL)butanamide, also known as CTB or Compound 10, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. CTB is a potent and selective inhibitor of a protein called bromodomain-containing protein 4 (BRD4), which plays a critical role in the regulation of gene expression.
Mécanisme D'action
N-(4-Cyanooxan-4-YL)-4-(2,5-dichlorothiophen-3-YL)butanamide binds to the bromodomain of BRD4, preventing it from interacting with acetylated histones and other proteins that are critical for the regulation of gene expression. This leads to a reduction in the expression of genes that are critical for disease progression, including those involved in cell proliferation, survival, and inflammation. N-(4-Cyanooxan-4-YL)-4-(2,5-dichlorothiophen-3-YL)butanamide has been shown to be a potent and selective inhibitor of BRD4, making it a promising candidate for the development of new therapies for various diseases.
Biochemical and Physiological Effects:
N-(4-Cyanooxan-4-YL)-4-(2,5-dichlorothiophen-3-YL)butanamide has been shown to have several biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and reduction in inflammatory cytokine production. N-(4-Cyanooxan-4-YL)-4-(2,5-dichlorothiophen-3-YL)butanamide has also been shown to inhibit the replication of several viruses, including HIV-1 and dengue virus. These effects make N-(4-Cyanooxan-4-YL)-4-(2,5-dichlorothiophen-3-YL)butanamide a promising candidate for the development of new therapies for various diseases.
Avantages Et Limitations Des Expériences En Laboratoire
N-(4-Cyanooxan-4-YL)-4-(2,5-dichlorothiophen-3-YL)butanamide has several advantages for lab experiments, including its high potency and selectivity for BRD4, making it a suitable candidate for further research. However, N-(4-Cyanooxan-4-YL)-4-(2,5-dichlorothiophen-3-YL)butanamide also has some limitations, including its relatively low solubility in water, which can make it challenging to work with in some experiments.
Orientations Futures
There are several future directions for the research on N-(4-Cyanooxan-4-YL)-4-(2,5-dichlorothiophen-3-YL)butanamide, including the development of new analogs with improved pharmacological properties, the evaluation of N-(4-Cyanooxan-4-YL)-4-(2,5-dichlorothiophen-3-YL)butanamide in preclinical models of various diseases, and the identification of new therapeutic targets for N-(4-Cyanooxan-4-YL)-4-(2,5-dichlorothiophen-3-YL)butanamide. Additionally, the development of new methods for the delivery of N-(4-Cyanooxan-4-YL)-4-(2,5-dichlorothiophen-3-YL)butanamide to target tissues and cells could also enhance its therapeutic potential. Overall, the research on N-(4-Cyanooxan-4-YL)-4-(2,5-dichlorothiophen-3-YL)butanamide has the potential to lead to the development of new therapies for various diseases, making it an exciting area of research.
Méthodes De Synthèse
The synthesis of N-(4-Cyanooxan-4-YL)-4-(2,5-dichlorothiophen-3-YL)butanamide involves several steps, including the reaction of 2,5-dichlorothiophene-3-carboxylic acid with 4-cyanooxan-4-yl chloride to form an intermediate compound. This intermediate is then reacted with 4-aminobutanoic acid to form the final product, N-(4-Cyanooxan-4-YL)-4-(2,5-dichlorothiophen-3-YL)butanamide. The synthesis of N-(4-Cyanooxan-4-YL)-4-(2,5-dichlorothiophen-3-YL)butanamide has been optimized to achieve high yields and purity, making it a suitable candidate for further research.
Applications De Recherche Scientifique
N-(4-Cyanooxan-4-YL)-4-(2,5-dichlorothiophen-3-YL)butanamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and viral infections. BRD4 plays a critical role in the regulation of gene expression, and its overexpression has been implicated in the development and progression of several diseases. N-(4-Cyanooxan-4-YL)-4-(2,5-dichlorothiophen-3-YL)butanamide has been shown to inhibit the activity of BRD4, leading to a reduction in the expression of genes that are critical for disease progression. This makes N-(4-Cyanooxan-4-YL)-4-(2,5-dichlorothiophen-3-YL)butanamide a promising candidate for the development of new therapies for these diseases.
Propriétés
IUPAC Name |
N-(4-cyanooxan-4-yl)-4-(2,5-dichlorothiophen-3-yl)butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16Cl2N2O2S/c15-11-8-10(13(16)21-11)2-1-3-12(19)18-14(9-17)4-6-20-7-5-14/h8H,1-7H2,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BEHKINSTVHWNNQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1(C#N)NC(=O)CCCC2=C(SC(=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16Cl2N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-Cyanooxan-4-YL)-4-(2,5-dichlorothiophen-3-YL)butanamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(E)-1-[4-(4-chlorophenyl)piperazino]-3-{4-[(2,4-dichlorobenzyl)oxy]phenyl}-2-propen-1-one](/img/structure/B2647004.png)
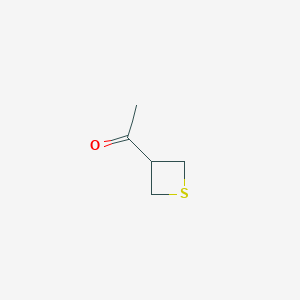
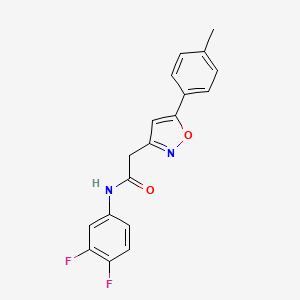
![N-(4-fluorophenyl)-2-((3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2647007.png)
![6-(3-Methoxyphenyl)-4,7,8-trimethyl-2-(3-oxobutan-2-yl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2647009.png)
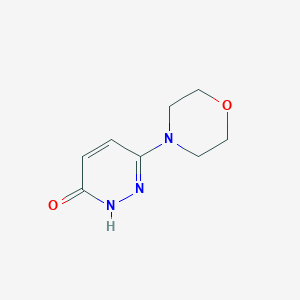
![(E)-4-(Dimethylamino)-N-[2-(3-ethylmorpholin-4-yl)ethyl]but-2-enamide](/img/structure/B2647011.png)
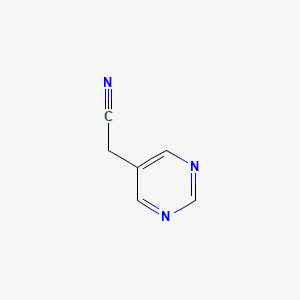
![(Z)-3-[4-(4-Tert-butylphenoxy)-3-nitrophenyl]-2-cyano-N-(3,4-dimethoxyphenyl)prop-2-enamide](/img/structure/B2647016.png)
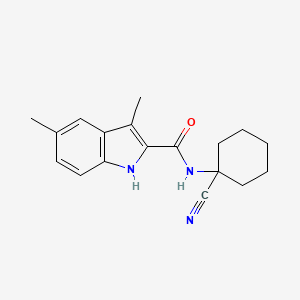
![N-methyl-N-{[1-(2-phenylethyl)-1H-benzimidazol-2-yl]methyl}acetamide](/img/structure/B2647019.png)
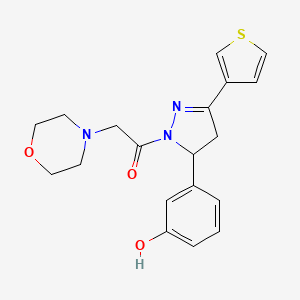
![methyl 5H,6H,7H-pyrrolo[3,4-b]pyridine-2-carboxylate hydrochloride](/img/structure/B2647021.png)
![N-[(8-Methylquinolin-6-yl)methyl]-N-[1-(oxolan-2-yl)ethyl]prop-2-enamide](/img/structure/B2647023.png)